molecular formula C24H20N4OS B2829490 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide CAS No. 891097-60-2

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide

Cat. No.: B2829490
CAS No.: 891097-60-2
M. Wt: 412.51
InChI Key: FBHRBEAVWGJTHM-UHFFFAOYSA-N
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Description

N-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a meta-tolyl substituent and linked via an ethyl chain to a 2-naphthamide group. This structure combines a rigid aromatic system with a flexible amide side chain, which may enhance binding to biological targets such as enzymes or receptors. The compound’s synthesis likely involves cyclocondensation or click chemistry strategies, similar to protocols for related thiazolo-triazole derivatives .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-16-5-4-8-19(13-16)22-26-24-28(27-22)21(15-30-24)11-12-25-23(29)20-10-9-17-6-2-3-7-18(17)14-20/h2-10,13-15H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHRBEAVWGJTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The m-tolyl group is introduced via electrophilic aromatic substitution, followed by the attachment of the ethyl linker through nucleophilic substitution reactions. The final step involves the coupling of the naphthamide moiety using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazolo[3,2-b][1,2,4]triazole Family

Key Compounds :

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibits selective anticonvulsant activity against maximal electroshock (MES)-induced seizures (ED₅₀: 25.8 mg/kg) .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) tests (ED₅₀: 38.2 mg/kg and 45.6 mg/kg, respectively) .
Compound Substituent Biological Activity (Model) Key Data Source
Target compound m-Tolyl Not reported (inferred anticonvulsant) Structural similarity to 3c
3c 4-Fluorophenyl Anticonvulsant (MES) ED₅₀: 25.8 mg/kg
5b 4-Propoxyphenyl Anticonvulsant (MES, PTZ) ED₅₀: 38.2 mg/kg (MES)

However, the absence of electron-withdrawing groups (e.g., -F in 3c) might reduce anticonvulsant efficacy, as halogens often enhance binding to neuronal ion channels .

Naphthamide-Containing Derivatives

Key Compound :

  • VU01 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) : A phospholipase D (PLD) inhibitor with an IC₅₀ of 3.9 nM .
Compound Core Structure Target/Activity Key Data Source
Target compound Thiazolo-triazole Undefined (structural analog) N/A
VU01 Benzoimidazolone PLD inhibition IC₅₀: 3.9 nM

Comparison :
While both compounds share a 2-naphthamide group, VU01’s benzoimidazolone-piperidine core targets PLD, whereas the thiazolo-triazole moiety in the target compound may favor anticonvulsant or kinase-related pathways. The ethyl linker in the target compound could increase conformational flexibility compared to VU01’s piperidine ring, affecting target selectivity .

Triazolylacetamide Derivatives

Key Compounds :

  • 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with moderate yields (70–85%) .
  • 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) : Features a chloro-substituted aryl group (HRMS: [M+H]⁺ 393.1118) .
Compound Substituent Synthesis Method Key Spectral Data Source
Target compound m-Tolyl Undisclosed N/A
6a Phenyl CuAAC IR: 1671 cm⁻¹ (C=O)
6m 4-Chlorophenyl CuAAC HRMS: 393.1118 [M+H]⁺

Comparison: The target compound’s thiazolo-triazole core is more rigid than the 1,2,3-triazole in 6a/6m, which may reduce metabolic degradation.

Physicochemical and Pharmacokinetic Properties

Key Parameters :

  • LogP : Thiazolo-triazole derivatives typically exhibit LogP values of 3.5–4.2, indicating moderate lipophilicity .
  • Solubility : Naphthamide groups reduce aqueous solubility (e.g., 6a: <0.1 mg/mL in PBS) .

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide is a complex organic compound characterized by its unique heterocyclic structure. This compound features a thiazole and triazole ring system, which are known for their diverse biological activities. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H18N4OS\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{OS}

This structure includes a naphthalene moiety , a thiazolo[3,2-b][1,2,4]triazole core, and an ethylene bridge connecting to the m-tolyl group. The presence of these functional groups contributes to the compound's biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. In a study focusing on similar thiazolo[3,2-b][1,2,4]triazole derivatives, compounds demonstrated notable antifungal activity against pathogens like Candida albicans and Aspergillus niger .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. Studies have reported that certain triazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, the compound 5l , a derivative of a similar structure, exhibited an IC50 value of 38.36 µM against metallo-β-lactamases (MBLs), suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Compounds with thiazole and triazole structures have also been associated with anti-inflammatory effects. Research has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

Study Compound Biological Activity IC50 Value
Zhai et al., 2017 Triazole derivativesAntifungalVaries by compound
PMC6982996 Compound 5lMBL inhibition38.36 µM
PMC7412134 Mercapto-triazolesAnticancerEC50 182 nM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance mechanisms.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in target cells leading to apoptosis.

Q & A

Q. Basic

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic signals at δ 7.2–8.5 ppm) .
    • IR Spectroscopy : Identifies functional groups (C=O stretch ~1670 cm⁻¹, NH ~3260 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .

What initial biological activities have been reported for this compound?

Q. Basic

  • Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus and Escherichia coli (comparable to chlorophenyl analogs) .
  • Antioxidant Properties : Free radical scavenging via thiazole-triazole core interactions with oxidative stress pathways .
  • Enzyme Inhibition : Preliminary data suggest interactions with cyclooxygenase (COX) and cytochrome P450 isoforms .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

  • Catalyst Screening : Cu(OAc)₂ in CuAAC improves triazole formation efficiency (10 mol% yields >85%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Lower temps (0–25°C) reduce side reactions during naphthamide coupling .
    Example Protocol:
StepReagentTemp (°C)Time (h)Yield (%)
Triazole formationCu(OAc)₂256–885
Naphthamide couplingEDC/HOBt01278

How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Q. Advanced

  • Substituent Variation : Compare activities of analogs with:
    • m-tolyl vs. p-tolyl (electron-donating vs. steric effects).
    • Chloro vs. methoxy groups (polarity modulation) .
  • QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent parameters (logP, Hammett constants) with bioactivity .
    Case Study:
SubstituentAntioxidant IC₅₀ (µM)Antimicrobial (ZOI, mm)
m-tolyl12.318 (S. aureus)
p-chlorophenyl8.922 (S. aureus)

How can contradictory bioactivity data between studies be resolved?

Q. Advanced

  • Assay Standardization : Validate protocols (e.g., broth microdilution for MIC vs. agar diffusion for ZOI) .
  • Structural Confirmation : Re-characterize compounds to rule out degradation or impurities .
  • Meta-Analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups enhance antimicrobial activity) .

What mechanistic hypotheses explain its biological activity?

Q. Advanced

  • Enzyme Inhibition : Thiazolo-triazole core may chelate metal ions in catalytic sites (e.g., COX-2) .
  • Receptor Interaction : Naphthamide moiety could bind hydrophobic pockets in kinase domains .
  • Oxidative Stress Modulation : Free radical scavenging via electron-rich aromatic systems .

How is chemical stability assessed under varying storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • HPLC Monitoring : Track purity over time (e.g., 98% → 92% after 30 days at 25°C) .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative decomposition .

What computational methods aid in target identification?

Q. Advanced

  • Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, PDB ID 5KIR) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets .

How are target interactions validated experimentally?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 1 µM suggests high affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis : Modify suspected binding residues (e.g., COX-2 Arg120) to confirm interaction sites .

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